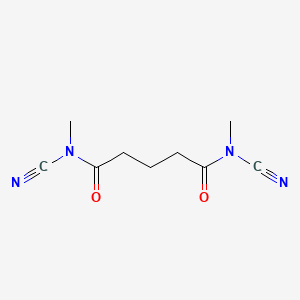
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide is a chemical compound known for its unique structure and properties It is characterized by the presence of cyano groups and dimethyl groups attached to a pentanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide typically involves the reaction of appropriate nitriles with diamines under controlled conditions. One common method includes the reaction of dimethylamine with a dicyano compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N1,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It finds applications in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N1,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide involves its interaction with molecular targets through its cyano and dimethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of active intermediates. The pathways involved may include nucleophilic addition, electrophilic substitution, and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dicyano-N~1~,N~1~,N~5~,N~5~-tetraethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)pentanediamide
- 4,5-Dicyano-1,2,3-triazole
Uniqueness
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide is unique due to its specific arrangement of cyano and dimethyl groups on the pentanediamide backbone. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
88245-68-5 |
|---|---|
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
N,N'-dicyano-N,N'-dimethylpentanediamide |
InChI |
InChI=1S/C9H12N4O2/c1-12(6-10)8(14)4-3-5-9(15)13(2)7-11/h3-5H2,1-2H3 |
Clé InChI |
BEHMQJGYGBZEIJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C#N)C(=O)CCCC(=O)N(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


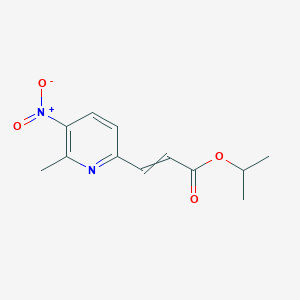
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
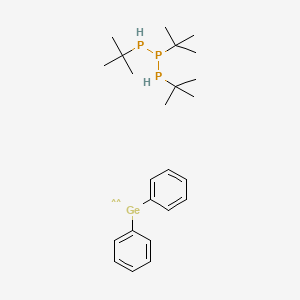
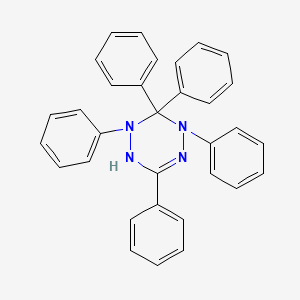
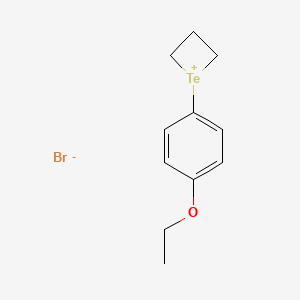
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)

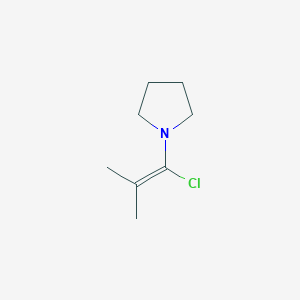
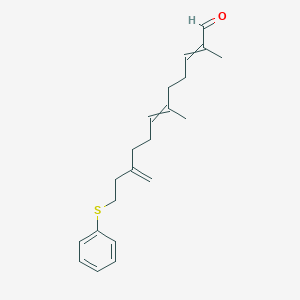
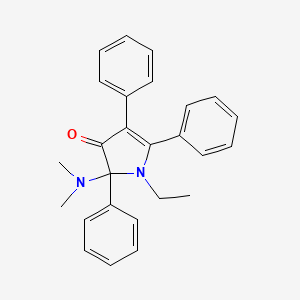
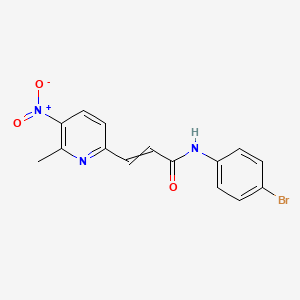
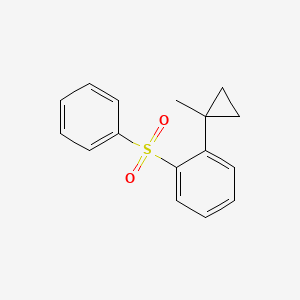
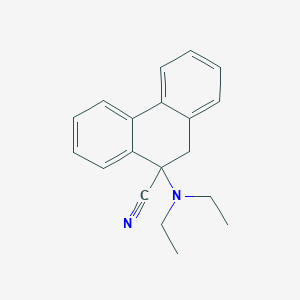
![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
